molecular formula C11H18Si B7993668 (2,4-dimethylphenyl)trimethylsilane

(2,4-dimethylphenyl)trimethylsilane

Cat. No.: B7993668
M. Wt: 178.35 g/mol
InChI Key: GPWGCHZXJYUTIK-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)trimethylsilane (CAS 17961-80-7) is an organosilicon compound with the molecular formula C11H18Si and a molecular weight of 178.35 g/mol . This compound, featuring a trimethylsilyl group attached to a 2,4-dimethylphenyl ring, serves as a valuable building block in organic synthesis and materials science research. Its structure is characterized by a calculated Log P of 3.098, indicating significant hydrophobicity . As a specialist aromatic silane, it is primarily used in research laboratories for the development of more complex molecular architectures. One key application documented in scientific literature is its role in medicinal chemistry, where it was utilized as a core substituent in the structure-activity relationship (SAR) study of novel small-molecule antagonists for the NPBWR1 (GPR7) receptor . Researchers value this compound for its potential to modulate the properties of target molecules, influencing factors such as lipophilicity and steric bulk. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dimethylphenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Si/c1-9-6-7-11(10(2)8-9)12(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWGCHZXJYUTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[Si](C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dimethylphenyl Trimethylsilane

Strategies for C-Si Bond Formation in the Synthesis of (2,4-Dimethylphenyl)trimethylsilane

The creation of the C-Si bond is a critical step in the synthesis of arylsilanes. Organosilicon compounds are valuable in organic synthesis and materials science due to their unique properties. sioc-journal.cn The primary methods for constructing this bond involve nucleophilic substitution, hydrosilylation, and C-H silylation. sioc-journal.cn In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for C-Si bond formation. sioc-journal.cnnih.gov

Grignard Reagent-Mediated Silylation Pathways

A common and well-established method for the synthesis of this compound involves the use of a Grignard reagent. This pathway begins with the formation of (2,4-dimethylphenyl)magnesium bromide from the reaction of 2,4-dimethylbromobenzene with magnesium metal in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). rsc.org The resulting Grignard reagent, a potent nucleophile, is then reacted with an electrophilic silicon source, typically trimethylchlorosilane, to yield the desired product.

The general reaction is as follows: (CH₃)₂C₆H₃Br + Mg → (CH₃)₂C₆H₃MgBr (CH₃)₂C₆H₃MgBr + (CH₃)₃SiCl → (CH₃)₂C₆H₃Si(CH₃)₃ + MgBrCl

This method is advantageous due to the ready availability and relatively low cost of the starting materials. organic-chemistry.org However, the highly reactive nature of Grignard reagents can limit the functional group tolerance of the reaction. nrochemistry.com

Lithiation-Silylation Protocols for this compound

An alternative to the Grignard-based approach is the use of organolithium reagents. In this method, 2,4-dimethylbenzene or a halogenated derivative can be deprotonated or undergo lithium-halogen exchange to form a (2,4-dimethylphenyl)lithium species. This organolithium reagent is then quenched with trimethylchlorosilane.

For example, direct lithiation of 2,4-dimethylbenzene can be achieved using a strong base such as n-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to enhance the reactivity of the base. The subsequent reaction with trimethylchlorosilane affords this compound.

Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous in certain cases. However, this increased reactivity also necessitates stricter control of reaction conditions, such as low temperatures, to avoid side reactions. nrochemistry.com

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound

Transition metal catalysis offers a powerful and versatile platform for the formation of C-Si bonds, often with improved functional group tolerance and milder reaction conditions compared to traditional organometallic methods. scispace.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. orgsyn.orgresearchgate.net Several named reactions can be adapted for the synthesis of this compound.

Kumada-type Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide in the presence of a palladium or nickel catalyst. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this could involve the reaction of (2,4-dimethylphenyl)magnesium bromide with a silyl (B83357) halide, although this is less common than the direct silylation of the Grignard reagent. A more relevant adaptation would be the coupling of a silyl-Grignard reagent with 2,4-dimethylbromobenzene.

Negishi-type Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally less reactive and more functional group tolerant than Grignard or organolithium reagents. wikipedia.orgillinois.edu A (2,4-dimethylphenyl)zinc halide can be prepared and coupled with a silyl electrophile in the presence of a palladium catalyst. wikipedia.org Alternatively, a silylzinc reagent can be coupled with 2,4-dimethylbromobenzene. nih.gov

Suzuki-Miyaura-type Coupling: The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and high functional group tolerance. nih.govresearchgate.netuwindsor.ca This reaction typically involves the coupling of an organoboron compound with an organic halide. uwindsor.caorganic-chemistry.org For the synthesis of this compound, one could envision the coupling of a (2,4-dimethylphenyl)boronic acid or its ester with a trimethylsilyl (B98337) halide or triflate. Conversely, a trimethylsilylboronic ester could be coupled with 2,4-dimethylbromobenzene. Recent advancements have expanded the scope of Suzuki-Miyaura reactions to include a wider range of coupling partners. orgsyn.orgresearchgate.net

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for C-Si Bond Formation

Coupling Reaction Organometallic Reagent Electrophile Key Advantages
Kumada-type Grignard Reagent (R-MgX) Silyl Halide (R'-SiX) High reactivity, readily available reagents. organic-chemistry.orgwikipedia.org
Negishi-type Organozinc (R-ZnX) Silyl Halide (R'-SiX) Good functional group tolerance, less basic than Grignards. wikipedia.org
Suzuki-Miyaura-type Organoboron (R-B(OR)₂) Silyl Halide/Triflate Mild conditions, high functional group tolerance, stable reagents. nih.govresearchgate.net

Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for cross-coupling reactions. nih.govorganic-chemistry.org Nickel complexes can catalyze the coupling of organometallic reagents, such as Grignard reagents, with silyl halides. wikipedia.org Nickel-catalyzed Kumada-type couplings are particularly effective for the formation of C-C bonds and can be applied to C-Si bond formation. organic-chemistry.org Recent studies have demonstrated the utility of nickel catalysts in the cross-coupling of unactivated alkyl halides with silicon nucleophiles, highlighting the expanding scope of nickel catalysis. nih.govorganic-chemistry.orgbohrium.com For the synthesis of this compound, a nickel catalyst could be employed in the coupling of (2,4-dimethylphenyl)magnesium bromide with trimethylchlorosilane.

Copper-catalyzed reactions represent another important avenue for the formation of C-Si bonds. rsc.org These methods often involve the use of silylboronic esters as the silicon source. rsc.org Copper catalysis can also be employed in the silylation of aryl halides. researchgate.net The reaction of an aryl halide, such as 2,4-dimethylbromobenzene, with a silylborane reagent in the presence of a copper catalyst can provide the desired arylsilane. rsc.org Copper-catalyzed methods are often characterized by their mild reaction conditions and unique reactivity profiles. beilstein-journals.org

Table 2: Summary of Synthetic Routes to this compound

Method Reagents Catalyst General Comments
Grignard Silylation (CH₃)₂C₆H₃MgBr, (CH₃)₃SiCl None Classic, cost-effective, but can have limited functional group tolerance. rsc.org
Lithiation-Silylation (CH₃)₂C₆H₃Li, (CH₃)₃SiCl None Highly reactive, requires careful control of conditions. nrochemistry.com
Pd-Catalyzed Coupling (CH₃)₂C₆H₃-M, (CH₃)₃Si-X (M=MgX, ZnX, B(OR)₂) Palladium Complex Versatile, good functional group tolerance, various named reactions applicable. wikipedia.orgwikipedia.orgnih.gov
Ni-Catalyzed Coupling (CH₃)₂C₆H₃MgBr, (CH₃)₃SiCl Nickel Complex Cost-effective alternative to palladium, effective for Kumada-type couplings. organic-chemistry.orgwikipedia.org
Cu-Catalyzed Silylation (CH₃)₂C₆H₃Br, Silylborane Copper Complex Mild conditions, utilizes silylboron reagents. rsc.org

Direct Aromatic Silylation Techniques

Direct aromatic silylation represents a powerful and modern approach for the formation of aryl-silicon bonds, as it circumvents the need for pre-functionalized aromatic starting materials, such as halogenated arenes or organometallic reagents. This C-H activation strategy involves the direct coupling of an aromatic C-H bond with a silicon-hydride bond.

One promising method involves the use of an inexpensive and abundant catalyst like potassium tert-butoxide (KOt-Bu) for the cross-dehydrogenative coupling of hydrosilanes with aromatic compounds. openpr.com This technique is notable for its chemoselectivity and its ability to proceed in the absence of precious metal catalysts or sacrificial hydrogen acceptors. openpr.com The primary byproduct of this reaction is hydrogen gas (H₂), making it a highly atom-economical process. openpr.com While initially demonstrated for aromatic heterocycles, the underlying principle of base-catalyzed C-H silylation is applicable to electron-rich arenes like 2,4-dimethylbenzene (m-xylene).

Another approach involves radical-based C-H functionalization. Silyl radical cascade processes can be initiated to assemble complex molecules from readily available arylhydrosilanes through sequential C-H and Si-H bond cleavage. researchgate.net

These direct methods offer significant advantages over traditional syntheses, such as the Wurtz-Fittig or Grignard reactions, which require aryl halides as precursors and generate stoichiometric amounts of salt byproducts. rsc.org For instance, the Grignard synthesis of this compound would typically involve reacting 1-bromo-2,4-dimethylbenzene (B107640) with magnesium to form the Grignard reagent, followed by quenching with trimethylsilyl chloride. This process, while effective, is less efficient from an atom economy perspective.

Table 1: Comparison of Direct vs. Traditional Silylation Methods

Feature Direct C-H Silylation (e.g., KOt-Bu catalyzed) Grignard Reaction
Aromatic Substrate 2,4-Dimethylbenzene (m-xylene) 1-Bromo-2,4-dimethylbenzene
Key Reagent Trimethylsilane (B1584522) (or other hydrosilane) Magnesium (Mg), Trimethylsilyl chloride
Catalyst KOt-Bu (or other suitable catalyst) None (stoichiometric Mg)
Primary Byproduct H₂ MgBrCl
Atom Economy High Low
Process Steps Typically one-step Two-step (Grignard formation, then silylation)

Flow Chemistry and Continuous Synthesis Approaches for this compound

Flow chemistry, or continuous flow processing, offers substantial advantages for the synthesis of chemical compounds, including enhanced safety, improved reaction control, faster optimization, and easier scalability. acs.org These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents or intermediates.

The synthesis of arylsilanes is well-suited to flow chemistry. Research has demonstrated the successful continuous-flow synthesis of 2-(trimethylsilyl)phenyl perfluorosulfonated aryne precursors. researchgate.netorgsyn.org This process allows for the rapid preparation of pure compounds and crucially avoids the need for cryogenic temperatures (low-temperature lithiation) and laborious purification steps like column chromatography, which are often required in batch synthesis. researchgate.net

Adapting such a system for this compound would involve pumping the reactants, such as the organolithium derivative of 2,4-dimethylbenzene and trimethylsilyl chloride, through a temperature-controlled reactor. The precise control over reaction time (by adjusting flow rate and reactor length), temperature, and stoichiometry within the flow reactor leads to cleaner reactions and higher yields. acs.org The ability to integrate synthesis, work-up, and analysis steps further streamlines the production process. acs.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using renewable resources, and improving process efficiency.

Solvent-Free Synthesis Methods

A key principle of green chemistry is the reduction or elimination of solvents, which are often a major contributor to chemical waste. Solvent-free, or neat, reaction conditions can simplify purification, reduce costs, and lower environmental impact.

In the context of silylation, certain reagents can also act as the reaction medium. For example, N,O-bis(trimethylsilyl)acetamide (BSA) is a powerful silylating agent that is also an excellent solvent, allowing many reactions to be run neat. rsc.org Another established green method is the use of hexamethyldisilazane (B44280) (HMDS) for the silylation of alcohols and phenols under solvent-free conditions, often facilitated by a catalyst like iron(III) sulfate. orgsyn.org These approaches demonstrate the feasibility of producing silyl compounds without the need for additional volatile organic solvents.

Utilization of Renewable Feedstocks

The conventional synthesis of this compound relies on feedstocks derived from fossil fuels. The aromatic component, 2,4-dimethylbenzene (m-xylene), is traditionally sourced from petroleum refining. openpr.com The trimethylsilyl group is derived from silicon metal, which is produced by the energy-intensive carbothermal reduction of silica, and then typically reacted with methyl chloride, a derivative of natural gas. researchgate.net

However, significant research is underway to develop bio-based alternatives.

Bio-based m-Xylene (B151644): Lignin (B12514952), a major component of lignocellulosic biomass and a vast renewable aromatic resource, is a promising feedstock. rsc.orgacs.orgepa.gov Catalytic fast pyrolysis or hydrodeoxygenation of lignin over specific catalysts, such as modified HZSM-5 zeolites, can produce a mixture of aromatic compounds, including xylenes. epa.govmdpi.comsioc-journal.cn While selectivity for the m-xylene isomer remains a challenge, these pathways represent a viable route toward renewable aromatic feedstocks. mdpi.comresearchgate.net Major chemical companies have also begun investing in research consortia to develop bio-based feedstocks for m-xylene production. openpr.com

Greener Silylating Agents: The production of organosilanes is also a target for green innovation. A direct, mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl ether has been developed. rsc.org This method avoids the use of methyl chloride and proceeds with high silicon conversion, offering a greener alternative to the traditional Müller-Rochow process for producing precursors to silylating agents. researchgate.netrsc.org

Atom Economy and Process Efficiency in this compound Production

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. High atom economy is achieved when few or no atoms are wasted in byproducts. rsc.org

Comparing synthetic routes to this compound reveals significant differences in atom economy:

Low Atom Economy Route (Grignard Method): The reaction of 1-bromo-2,4-dimethylbenzene with magnesium and trimethylsilyl chloride generates a stoichiometric amount of magnesium bromide chloride (MgBrCl) as a waste byproduct. The atoms from these inorganic salts are not incorporated into the final product, leading to poor atom economy.

High Atom Economy Route (Direct C-H Silylation): The direct catalytic coupling of 2,4-dimethylbenzene with a hydrosilane (like trimethylsilane) is highly atom-economical. openpr.com In an ideal reaction, the only byproduct is molecular hydrogen (H₂), a small, non-toxic molecule. openpr.com This approach maximizes the incorporation of reactant atoms into the final product.

Table 2: Atom Economy Comparison for the Synthesis of this compound

Synthetic Route Reactants Desired Product Byproducts Atom Economy
Grignard Reaction C₈H₉Br + Mg + C₃H₉SiCl C₁₁H₁₈Si MgBrCl Low
Direct C-H Silylation C₈H₁₀ + C₃H₁₀Si C₁₁H₁₈Si H₂ Very High

Reactivity Profiles and Mechanistic Investigations of 2,4 Dimethylphenyl Trimethylsilane

Electrophilic Aromatic Substitution Reactions of the 2,4-Dimethylphenyl Moiety

Electrophilic aromatic substitution (EAS) represents a cornerstone of aromatic chemistry. The presence of both methyl and trimethylsilyl (B98337) substituents on the benzene (B151609) ring of (2,4-dimethylphenyl)trimethylsilane introduces a complex interplay of directing effects and reactivity modulation.

Regioselectivity and Directing Effects of the Trimethylsilyl Group

The trimethylsilyl (TMS) group is a notable substituent in EAS due to its ability to direct incoming electrophiles. Primarily, the TMS group acts as a powerful ipso-director. This means that in many electrophilic substitution reactions, the electrophile will attack the carbon atom to which the TMS group is attached, leading to the displacement of the silyl (B83357) group. This ipso-substitution is a consequence of the stabilization of the cationic intermediate, the Wheland intermediate or arenium ion, by the silicon atom. The C-Si bond is polarized towards carbon, but more importantly, the silicon atom can stabilize a positive charge on the beta-carbon through hyperconjugation.

In the context of this compound, the aromatic ring is activated by two electron-donating methyl groups at positions 2 and 4 relative to the TMS group. These methyl groups are ortho- and para-directing activators. researchgate.net The combined directing effects of the methyl groups and the ipso-directing nature of the trimethylsilyl group lead to a complex regiochemical outcome.

Electrophilic attack can occur at several positions on the ring. However, the position bearing the trimethylsilyl group is significantly activated towards ipso-substitution. For instance, in reactions like nitration or halogenation, the major product is often the result of the replacement of the -Si(CH₃)₃ group by the electrophile.

Kinetic and Thermodynamic Aspects of Electrophilic Transformations

The outcome of electrophilic substitution reactions can be governed by either kinetic or thermodynamic control. Kinetically controlled reactions favor the product that is formed fastest, which usually corresponds to the reaction pathway with the lowest activation energy. Thermodynamically controlled reactions, typically occurring at higher temperatures and with longer reaction times, favor the most stable product.

In the case of this compound, the ipso-attack is generally the kinetically favored pathway. The stabilization of the arenium ion by the silicon atom lowers the activation energy for this pathway. However, under certain conditions, other substitution patterns might be observed, especially if the ipso-substitution is reversible and other isomers are thermodynamically more stable. The relative rates of substitution at different positions are influenced by the nature of the electrophile and the reaction conditions.

Reactions Involving the Trimethylsilyl Group

The trimethylsilyl group is not merely a directing group; it is also a reactive functional group that can undergo a variety of transformations, providing synthetic utility.

Protodesilylation Reactions and Their Mechanisms

Protodesilylation, the cleavage of a carbon-silicon bond by a proton source, is a characteristic reaction of arylsilanes. This reaction typically proceeds via an electrophilic substitution mechanism where a proton acts as the electrophile. The reaction is often catalyzed by acids.

The mechanism involves the protonation of the aromatic ring, preferentially at the carbon atom bearing the trimethylsilyl group (ipso-position), to form a Wheland intermediate. This is generally the rate-determining step. Subsequent rapid loss of the silyl group as a cationic species, which is then trapped by a nucleophile (such as the conjugate base of the acid catalyst), yields the desilylated aromatic compound, in this case, m-xylene (B151644). The rate of protodesilylation is sensitive to the electronic effects of other substituents on the aromatic ring. The presence of electron-donating methyl groups in this compound is expected to enhance the rate of protodesilylation compared to unsubstituted phenyltrimethylsilane.

Halodesilylation Reactions and Synthetic Utility

Halodesilylation involves the replacement of the trimethylsilyl group with a halogen atom (F, Cl, Br, I). This reaction provides a regioselective method for the synthesis of aryl halides. Common reagents for halodesilylation include molecular halogens (Br₂, I₂) and sources of electrophilic halogens such as iodine monochloride (ICl) and N-bromosuccinimide (NBS).

The mechanism is analogous to other electrophilic aromatic substitutions, with the halogen acting as the electrophile. The reaction proceeds via an ipso-attack, leading to the formation of the corresponding halo-m-xylene with high regioselectivity. For example, reaction with iodine monochloride would be expected to yield 1-iodo-2,4-dimethylbenzene. The synthetic utility of this reaction lies in its ability to introduce a halogen at a specific position on the aromatic ring, which might be difficult to achieve through direct halogenation of m-xylene due to the formation of isomeric mixtures.

Halogenating AgentProduct
Bromine (Br₂)1-Bromo-2,4-dimethylbenzene (B107640)
Iodine Monochloride (ICl)1-Iodo-2,4-dimethylbenzene
N-Chlorosuccinimide (NCS)1-Chloro-2,4-dimethylbenzene

Transmetalation Reactions of the Trimethylsilyl Group in this compound

Transmetalation reactions involve the transfer of an organic group from one metal (or metalloid) to another. Arylsilanes can undergo transmetalation with various metal salts, effectively replacing the silyl group with a metal. A classic example is the reaction with mercury(II) salts, such as mercury(II) acetate (B1210297) or mercury(II) chloride.

The mechanism of this reaction is also considered to be an electrophilic substitution, where the metal species (e.g., HgOAc⁺) acts as the electrophile. The reaction proceeds through ipso-attack on the aromatic ring to form an organomercury compound. This reaction can be a useful entry point for the synthesis of other organometallic reagents by further transmetalation. The reactivity in these transmetalation reactions is influenced by the nature of the metal salt and the solvent used.

Metal SaltProduct
Mercury(II) Acetate (Hg(OAc)₂)(2,4-Dimethylphenyl)mercury(II) acetate
Thallium(III) Trifluoroacetate (Tl(TFA)₃)(2,4-Dimethylphenyl)thallium(III) bis(trifluoroacetate)
Lithium-Halogen Exchange on the Phenyl Ring Followed by Transmetalation

Lithium-halogen exchange is a powerful method for the formation of organolithium reagents, which are valuable intermediates in organic synthesis. wikipedia.orgharvard.edu This reaction typically involves the treatment of an organic halide with an organolithium reagent, such as n-butyllithium or t-butyllithium. harvard.edu In the context of this compound, this process would first require the synthesis of a halogenated derivative, for instance, bromothis compound.

Table 1: General Scheme for Lithium-Halogen Exchange and Transmetalation

StepReactant(s)Reagent(s)Product(s)General Remarks
1. HalogenationThis compoundHalogenating agent (e.g., NBS, I₂)Halo-(2,4-dimethylphenyl)trimethylsilanePosition of halogenation is directed by the methyl and trimethylsilyl groups.
2. Lithium-Halogen ExchangeHalo-(2,4-dimethylphenyl)trimethylsilaneAlkyllithium (e.g., n-BuLi)(2,4-dimethylphenyl)trimethylsilyllithiumTypically fast reaction, run at low temperatures. harvard.edu
3. Transmetalation(2,4-dimethylphenyl)trimethylsilyllithiumMetal halide (e.g., ZnCl₂, CuBr)(2,4-dimethylphenyl)trimethylsilylzinc or copper reagentModifies the reactivity of the organometallic species.
Borodesilylation and Stannylodesilylation Processes

Borodesilylation and stannylodesilylation are processes where the trimethylsilyl group on the aromatic ring is replaced by a boryl or stannyl (B1234572) group, respectively. These reactions provide routes to valuable organoboron and organotin compounds, which are key building blocks in cross-coupling reactions like the Suzuki and Stille reactions.

Borodesilylation: This transformation is typically achieved by treating the arylsilane with a boron halide, such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃). The reaction proceeds via electrophilic substitution, where the boron reagent attacks the carbon atom bearing the silyl group. The presence of the electron-donating methyl groups on the phenyl ring of this compound would be expected to activate the ring towards electrophilic attack, potentially facilitating this process.

Stannylodesilylation: The replacement of the trimethylsilyl group with an organotin moiety can be accomplished using organotin halides in the presence of a Lewis acid catalyst. Similar to borodesilylation, this is an electrophilic substitution reaction. The choice of organotin reagent and reaction conditions can influence the efficiency of the transformation.

While specific studies on the borodesilylation and stannylodesilylation of this compound are not prominent in the literature, the general reactivity patterns of arylsilanes suggest that these transformations are feasible.

Oxidative Transformations of this compound

The oxidation of this compound can occur at the aromatic ring, the methyl groups, or the silicon-carbon bond. The outcome of the oxidation depends heavily on the oxidant used and the reaction conditions.

Oxidation of the aromatic ring can lead to the formation of phenols or quinones. Strong oxidizing agents may lead to ring-opening and degradation of the molecule. The methyl groups can be oxidized to carboxylic acids under harsh conditions.

A key oxidative reaction for arylsilanes is the Tamao-Fleming oxidation, which converts the C-Si bond into a C-O bond. This reaction typically involves treatment of the arylsilane with a peroxy acid or hydrogen peroxide in the presence of a fluoride (B91410) source. For this compound, this would lead to the formation of 2,4-dimethylphenol. This transformation is synthetically valuable as the trimethylsilyl group acts as a "masked" hydroxyl group.

Radical Reactions Involving this compound

The involvement of this compound in radical reactions can be initiated at several positions. Radical abstraction of a hydrogen atom from one of the methyl groups can generate a benzylic radical. This radical can then participate in various radical chain reactions, such as halogenation or polymerization.

The C-Si bond itself is generally stable towards radical attack. However, under certain conditions, silyl radicals can be generated. The aromatic ring can also undergo radical substitution reactions, although these are generally less common than electrophilic substitutions. The specific conditions, such as the type of radical initiator and the reaction temperature, will determine the course of the radical reaction.

Organometallic Transformations of this compound

Activation of C-Si Bonds by Transition Metal Complexes

The activation of the generally inert carbon-silicon (C-Si) bond by transition metal complexes is a field of significant research interest, offering novel synthetic pathways. rsc.orgnih.gov For this compound, this activation would typically involve the oxidative addition of the C(aryl)-Si bond to a low-valent transition metal center, such as palladium(0) or rhodium(I). rsc.orgnih.gov This process forms a metal-silyl-aryl complex.

This intermediate can then undergo various transformations, including cross-coupling reactions where a new carbon-carbon or carbon-heteroatom bond is formed at the original position of the silyl group. The facility of this C-Si bond activation is influenced by the electronic and steric properties of the ligands on the transition metal and the substituents on the aryl ring. The electron-donating methyl groups on this compound might influence the electron density at the C-Si bond and thereby its reactivity towards the metal center.

Table 2: General Concept of Transition Metal-Catalyzed C-Si Bond Activation

StepDescriptionIntermediatePotential Outcome
1Oxidative AdditionAryl-Metal(II)-Silyl ComplexFormation of a new organometallic species.
2Reductive Elimination-Formation of a new C-C or C-heteroatom bond.

Role as a Ligand Precursor or Protecting Group in Organometallic Systems

While not extensively documented, this compound has the potential to serve as a precursor to ligands in organometallic chemistry. Following a reaction such as lithium-halogen exchange and subsequent reaction with a suitable phosphorus or nitrogen electrophile, a phosphine (B1218219) or amine ligand bearing the 2,4-dimethylphenyltrimethylsilyl moiety could be synthesized. The steric and electronic properties of such a ligand could then be tuned by the presence of the substituted aryl group.

The trimethylsilyl group can also function as a removable blocking or directing group in organic synthesis. masterorganicchemistry.com In the context of organometallic chemistry, the (2,4-dimethylphenyl)trimethylsilyl group could be used to temporarily block a reactive site on an aromatic ring, allowing for selective functionalization at another position. Subsequent removal of the silyl group, for example, by protodesilylation with a strong acid, would regenerate the C-H bond. This strategy allows for the synthesis of complex substituted aromatic compounds that might be difficult to access directly.

Derivatization and Functionalization of 2,4 Dimethylphenyl Trimethylsilane

Modification of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group, while often used as a stable, bulky substituent or a protecting group, can itself be a site of chemical modification. These transformations allow for the introduction of different silyl (B83357) moieties or adjacent heteroatoms, thereby fine-tuning the properties of the molecule.

Conversion to Other Silyl Moieties (e.g., Fluorosilylation, Hydrosilylation of Modified Precursors)

The conversion of the trimethylsilyl group in (2,4-dimethylphenyl)trimethylsilane to other silyl moieties is a key strategy for altering the steric and electronic environment around the silicon atom. While direct displacement of the entire TMS group is challenging, a common approach involves a two-step sequence: cleavage of the aryl-silicon bond followed by re-silylation with a different silyl halide.

Alternatively, a more versatile method involves the initial modification of one of the methyl groups on the silicon atom, for example, by converting it to a vinyl group. This can be achieved through a sequence of halogenation and elimination or by other synthetic routes. The resulting (2,4-dimethylphenyl)dimethylvinylsilane can then undergo hydrosilylation with a variety of silanes, catalyzed by transition metals such as platinum or rhodium, to introduce a wide range of new silyl groups sigmaaldrich.com. This process is highly modular and allows for the synthesis of a library of derivatives.

Table 1: Examples of Silyl Moieties Introduced via Hydrosilylation of a Vinylsilane Precursor

Reagent Resulting Silyl Moiety
HSiCl₃ Trichlorosilyl
HSiMeCl₂ Dichloromethylsilyl
HSiMe₂Cl Chlorodimethylsilyl
HSiEt₃ Triethylsilyl

Fluorosilylation, the replacement of other substituents on silicon with fluorine, can also be achieved, often using fluoride (B91410) reagents. This can enhance the stability and modify the electronic properties of the silyl group gelest.com.

Introduction of Heteroatoms Adjacent to Silicon

The introduction of heteroatoms on the methyl groups of the trimethylsilyl moiety offers another avenue for functionalization. A key example is the synthesis of (chloromethyl)dimethylphenylsilane, which can be prepared from phenylmagnesium bromide and chloro(chloromethyl)dimethylsilane (B161097) orgsyn.org. Although this example starts with a phenyl group rather than a 2,4-dimethylphenyl group, the synthetic strategy is applicable. The resulting chloromethyl group is a versatile handle for further nucleophilic substitution reactions, allowing the introduction of oxygen, nitrogen, or sulfur-containing functionalities adjacent to the silicon atom.

Another approach involves the formation of acylsilanes. For instance, dimethylphenylsilyllithium can react with an amide to form an acylsilane, such as 1-(dimethyl(phenyl)silyl)propan-1-one orgsyn.org. This introduces a carbonyl group, and therefore an oxygen atom, beta to the silicon atom.

Table 2: Representative Reactions for Introducing Heteroatoms Adjacent to Silicon

Starting Material Reagent(s) Product Type
(2,4-Dimethylphenyl)dimethylchloromethylsilane (hypothetical) H₂O or ROH Alkoxysilane
(2,4-Dimethylphenyl)dimethylchloromethylsilane (hypothetical) R₂NH Aminomethylsilane

Functionalization of the Dimethylphenyl Ring System

The aromatic dimethylphenyl ring of this compound is amenable to a range of functionalization reactions, which can be used to introduce new substituents and modulate the molecule's properties.

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings unblog.frwikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org. In the case of this compound, the trimethylsilyl group itself is not a strong directing group for metalation. However, the two methyl groups on the aromatic ring can direct lithiation to the adjacent positions. The regioselectivity of this process is influenced by the choice of the organolithium base and the reaction conditions.

Based on the principles of DoM, treatment of this compound with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), is expected to lead to deprotonation at the positions ortho to the methyl groups. The position between the two methyl groups (position 3) is sterically hindered. Therefore, lithiation is most likely to occur at position 5 (ortho to the methyl at C4) or position 3 (ortho to the methyl at C2). The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. A related reaction involving the lithiation of N-(2,6-dimethylphenyl)-2,5-diphenyl-1H-pyrrole and subsequent quenching with trimethylsilyl chloride to yield (2,6-dimethylphenyl)trimethylsilane (B13679204) demonstrates the feasibility of lithiating a dimethylphenyl system kyoto-u.ac.jp.

Table 3: Potential Electrophiles for Trapping Aryllithium Intermediates

Electrophile Introduced Functional Group
CO₂ Carboxylic acid
DMF Aldehyde
I₂ Iodine
RCHO Secondary alcohol
R₂CO Tertiary alcohol

Late-Stage Functionalization via C-H Activation on the Aryl Ring

Late-stage functionalization through transition-metal-catalyzed C-H activation has emerged as a powerful tool for modifying complex molecules nih.govnih.gov. For this compound, C-H activation can potentially occur at the aromatic C-H bonds or the benzylic C-H bonds of the methyl groups.

Palladium-catalyzed C-H functionalization, often guided by a directing group, can introduce various functionalities rsc.orgresearchgate.netresearchgate.net. While the trimethylsilyl group is not a traditional directing group, the development of new catalytic systems may enable direct C-H activation on the aryl ring. More likely, the benzylic C-H bonds of the two methyl groups are susceptible to activation. For example, ruthenium-catalyzed C(sp²)–H silylmethylation has been used to form benzyltrimethylsilanes, and the resulting benzylic position can be further functionalized researchgate.net. A similar strategy could be envisioned for the methyl groups of this compound.

Table 4: Representative C-H Activation Reactions for Aryl and Benzylic Positions

Catalyst System Reaction Type Potential Functionalization
Pd(OAc)₂ / Ligand Arylation Introduction of aryl or heteroaryl groups
Ru-based catalyst Silylation Introduction of a silyl group at a C-H bond
Fe or Mn porphyrins Oxidation Hydroxylation of benzylic positions

Introduction of Electron-Donating or Electron-Withdrawing Groups

The introduction of electron-donating or electron-withdrawing groups onto the dimethylphenyl ring can be achieved through classic electrophilic aromatic substitution reactions masterorganicchemistry.comtotal-synthesis.commasterorganicchemistry.com. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the two methyl groups are ortho- and para-directing and activating, while the trimethylsilyl group is also para-directing.

In this compound, the positions are substituted as follows: C1-SiMe₃, C2-Me, C4-Me. The available positions for substitution are C3, C5, and C6. The strong activating and directing effect of the methyl groups, combined with the para-directing effect of the silyl group, suggests that electrophilic substitution will likely occur at positions C5 (ortho to the C4-methyl and para to the C1-silyl) and C3 (ortho to both methyl groups, though sterically hindered).

A concrete example is the existence of (4-Bromo-2,5-dimethylphenyl)trimethylsilane, a close analog, which indicates that bromination of the ring is a feasible transformation nih.gov. This suggests that other electrophilic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts acylation, could also be employed to introduce a variety of functional groups.

Table 5: Electrophilic Aromatic Substitution Reactions and Predicted Products

Reaction Reagents Expected Major Product(s)
Bromination Br₂ / FeBr₃ 5-Bromo-(2,4-dimethylphenyl)trimethylsilane
Nitration HNO₃ / H₂SO₄ 5-Nitro-(2,4-dimethylphenyl)trimethylsilane
Sulfonation SO₃ / H₂SO₄ 5-Sulfo-(2,4-dimethylphenyl)trimethylsilane

Synthesis of Novel Organosilicon Architectures Derived from this compound

The development of novel organosilicon architectures from this compound has been significantly advanced through the application of iridium- and rhodium-catalyzed C-H bond activation. These methods allow for the direct introduction of functional groups onto the aromatic ring, leading to the formation of more complex and potentially useful organosilicon compounds.

One prominent strategy involves the iridium-catalyzed C-H borylation of this compound. This reaction typically employs a catalyst system such as [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene) in the presence of a borylating agent like bis(pinacolato)diboron (B136004) (B₂pin₂). The regioselectivity of this transformation is a key aspect, with the steric and electronic influence of the existing methyl and trimethylsilyl groups directing the position of the new boryl group. Research has shown that the borylation of similar 1,3-disubstituted arenes often proceeds at the most sterically accessible position. In the case of this compound, this would favor functionalization at the C-5 or C-6 positions of the phenyl ring. The resulting borylated organosilane can then serve as a versatile intermediate for further synthetic modifications through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of organic moieties.

Another powerful approach for the derivatization of this compound is through rhodium-catalyzed C-H silylation. This reaction allows for the introduction of an additional silicon-containing group onto the aromatic ring, leading to the formation of bis(silyl)arene structures. These architectures are of interest for their potential applications in materials science and as ligands in catalysis. The regioselectivity of the C-H silylation is also a critical consideration, and it is influenced by the nature of the rhodium catalyst and the specific silane (B1218182) reagent used. For instance, the reaction of this compound with a hydrosilane in the presence of a rhodium catalyst can lead to the formation of a new C-Si bond at a position dictated by the steric hindrance of the methyl and trimethylsilyl substituents.

The derivatization of this compound is not limited to C-H functionalization. The trimethylsilyl group itself can be a site of reactivity. For example, under certain conditions, the Si-C(aryl) bond can be cleaved and functionalized. However, C-H activation strategies are generally preferred for their atom economy and the ability to build molecular complexity directly onto the existing aromatic framework.

The table below summarizes some of the novel organosilicon architectures that can be conceptually derived from this compound based on established catalytic methods. While specific experimental data for the derivatization of this exact substrate is not extensively reported in the public domain, the examples are based on the known reactivity of analogous aryltrimethylsilanes and the principles of regioselectivity in C-H functionalization reactions.

Starting MaterialReaction TypeCatalyst/ReagentProduct ArchitecturePotential Further Functionalization
This compoundIridium-catalyzed C-H Borylation[Ir(cod)OMe]₂ / B₂pin₂Borylated this compoundSuzuki-Miyaura coupling, etc.
This compoundRhodium-catalyzed C-H SilylationRhodium catalyst / HydrosilaneBis(silyl)xylene derivativeOxidation, cross-coupling

Table 1: Novel Organosilicon Architectures Derived from this compound

Detailed research into the specific reaction conditions, yields, and regioselectivity for the derivatization of this compound is an ongoing endeavor. The exploration of different catalyst systems and reaction partners is expected to yield a wider array of novel organosilicon architectures with diverse structures and potential applications. The ability to precisely control the functionalization of this readily available starting material opens up new avenues for the design and synthesis of advanced organosilicon materials.

Spectroscopic and Advanced Characterization Techniques for 2,4 Dimethylphenyl Trimethylsilane and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (2,4-dimethylphenyl)trimethylsilane and its derivatives. One-dimensional (1D) NMR provides initial information, but more complex structures and subtle stereochemical features necessitate the use of advanced 2D NMR methodologies.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of derivatives of this compound. walisongo.ac.id These methods reveal connectivity between atoms, which is crucial for confirming proposed structures.

COrrelation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are J-coupled to each other, typically through two or three bonds. sdsu.edu In a derivative of this compound, COSY spectra would show cross-peaks between adjacent aromatic protons and between the methyl protons and their neighboring aromatic protons, confirming their relative positions on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that reveals one-bond correlations between protons and the carbons to which they are directly attached. sdsu.edu This is instrumental in assigning the ¹³C signals based on their known ¹H assignments. For instance, the signals for the methyl carbons can be definitively distinguished from the aromatic CH carbons.

Table 1: Exemplary 2D NMR Correlations for a Hypothetical this compound Derivative

2D NMR Experiment Correlating Nuclei Information Gained
COSY¹H – ¹HIdentifies adjacent protons on the dimethylphenyl ring.
HSQC¹H – ¹³C (¹J)Connects aromatic and methyl protons to their directly bonded carbons.
HMBC¹H – ¹³C (²J, ³J)Confirms connectivity across the molecule, including the position of the trimethylsilyl (B98337) group and the relative positions of the methyl groups.

This table is interactive. You can sort and filter the data.

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. For adducts of this compound, ssNMR can be particularly revealing. The development of magic angle spinning (MAS) at high rates has significantly advanced ssNMR methods. nih.gov For organosilicon compounds, ssNMR can provide information on the local environment of the silicon atoms, including their coordination number and the nature of their interactions with surrounding atoms. This is crucial for characterizing crystalline polymorphs, amorphous materials, and surface-adsorbed species.

Dynamic NMR (DNMR) is a powerful technique used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes and restricted rotation around single bonds. montana.edu In substituted phenylsilanes, there can be a significant energy barrier to rotation around the aryl-silicon bond. nih.gov By monitoring the changes in the NMR lineshape as a function of temperature, it is possible to determine the activation energy for this rotation. For example, at low temperatures, separate signals might be observed for atoms that are chemically equivalent at room temperature due to slow rotation. As the temperature is increased, these signals broaden and eventually coalesce into a single peak. Analysis of this coalescence behavior allows for the calculation of the rotational barrier. montana.eduresearchgate.net Similar studies can be applied to investigate the rotational barriers of other substituted groups on the aromatic ring. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk These methods are highly sensitive to the types of chemical bonds present and their local environment.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would exhibit characteristic bands for C-H stretching and bending vibrations of the aromatic ring and the methyl groups. The Si-C bond also has characteristic vibrations, although they may be weaker. The presence and position of these bands can confirm the presence of the key functional groups.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. cardiff.ac.uk It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. In the case of silyl-substituted aromatic compounds, Raman spectroscopy can provide valuable information about the Si-C bond and the vibrations of the aromatic ring. The symmetric "breathing" mode of the phenyl ring often gives a strong Raman signal.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectroscopy to aid in the assignment of vibrational modes. cardiff.ac.ukjkps.or.kr

Table 2: Key Vibrational Frequencies for Phenylsilane Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch (CH₃)3000 - 2850IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
Si-CH₃ Deformation1450 - 1250IR
Si-Phenyl Stretch1150 - 1100IR, Raman
C-H Out-of-Plane Bending900 - 675IR

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High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound and, consequently, its elemental composition. For this compound, HRMS would confirm the molecular formula C₁₁H₁₈Si.

In addition to providing the molecular ion peak, mass spectrometry also reveals information about the fragmentation pattern of the molecule upon ionization. This fragmentation can be diagnostic for the structure of the compound. For trimethylsilyl derivatives of aromatic compounds, common fragmentation pathways include the loss of a methyl radical (•CH₃) from the trimethylsilyl group to form a stable [M-15]⁺ ion. nist.gov Further fragmentation can involve cleavage of the Si-phenyl bond. Analysis of these fragmentation patterns can help to confirm the structure of the parent molecule and its derivatives. nist.gov

X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms or Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com If this compound or one of its derivatives can be obtained as a single crystal, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This information is invaluable for understanding the steric and electronic effects within the molecule. For example, it can reveal the extent of any distortion of the phenyl ring due to the bulky trimethylsilyl and methyl substituents. The crystal packing can also be analyzed to understand the nature of intermolecular interactions, such as van der Waals forces and any weak C-H···π interactions. nih.gov

Table 3: Summary of Characterization Techniques and Information Provided

Technique Sample State Primary Information Obtained
2D NMR (COSY, HSQC, HMBC)SolutionAtomic connectivity and detailed molecular structure.
Solid-State NMRSolidLocal atomic environments and dynamics in the solid state.
Dynamic NMRSolutionRotational barriers and conformational dynamics.
Infrared & Raman SpectroscopySolid, Liquid, GasPresence of functional groups and bond characteristics.
High-Resolution Mass SpectrometryGas/VaporPrecise molecular weight, elemental composition, and fragmentation patterns.
X-ray CrystallographyCrystalline SolidThree-dimensional molecular structure and intermolecular packing.

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Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure Analysis of this compound

Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique used to investigate the electronic structure and chemical composition of materials. stanford.edu It is based on the photoelectric effect, where electrons are ejected from a material upon irradiation with photons of sufficient energy. ipfdd.de By analyzing the kinetic energy of these photoelectrons, information about their binding energies within the material can be deduced, providing insights into elemental composition, chemical states, and valence band structure. stanford.eduicmol.es For the characterization of organosilicon compounds like this compound, two main types of PES are particularly relevant: X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS).

Ultraviolet Photoelectron Spectroscopy (UPS), on the other hand, employs ultraviolet photons to probe the valence electron energy levels. Current time information in Chicago, IL, US. These are the electrons involved in chemical bonding and determine the electronic properties of the molecule. The resulting UPS spectrum provides a map of the molecular orbital energies in the valence region. For this compound, UPS would reveal information about the π-orbitals of the aromatic ring and the σ-orbitals associated with the C-Si and Si-C bonds. The interaction between the trimethylsilyl group and the dimethylphenyl ring, specifically the effects of the methyl substituents on the aromatic system's electronic structure, could be investigated. Theoretical calculations, such as those performed for xylene isomers, can aid in the interpretation of the complex valence band spectra. researchgate.net

Representative Data for this compound based on Analogous Compounds

The following table provides expected binding energy ranges for this compound, extrapolated from data for similar organosilicon and aromatic compounds.

Core Level Functional Group Expected Binding Energy (eV) Information Gleaned
Si 2p-Si(CH₃)₃100.0 - 102.0Presence and chemical state of silicon.
C 1sAromatic C-C, C-H284.5 - 285.5Carbon in the phenyl ring.
C 1sAromatic C-Si284.0 - 285.0Carbon directly bonded to silicon.
C 1sC-H in -CH₃ groups285.0 - 286.0Carbon in the methyl substituents on the ring.
C 1sC-H in -Si(CH₃)₃284.0 - 285.0Carbon in the trimethylsilyl group.

Note: These are estimated values and actual experimental data may vary. The binding energies are referenced to the Fermi level.

Computational and Theoretical Studies of 2,4 Dimethylphenyl Trimethylsilane

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. By approximating the many-body electronic Schrödinger equation, DFT allows for the routine calculation of molecular properties for medium-sized organic and organometallic compounds. For (2,4-dimethylphenyl)trimethylsilane, DFT is instrumental in elucidating its fundamental electronic and structural characteristics.

DFT calculations are used to determine the electronic structure of this compound, providing a quantum mechanical description of how electrons are distributed within the molecule. Key aspects of this analysis include the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an estimate of the molecule's kinetic stability and electronic excitation energy.

In aryl-silanes, the HOMO is typically a π-orbital associated with the aromatic ring, while the LUMO is a corresponding π*-antibonding orbital. The trimethylsilyl (B98337) group (-Si(CH₃)₃) generally acts as a weak π-acceptor and σ-donor, subtly influencing the energy levels of these orbitals. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can further quantify the partial atomic charges, revealing the electron-donating nature of the methyl groups and the silicon atom's effect on the phenyl ring's electron density.

Illustrative Electronic Properties of this compound Calculated at the B3LYP/6-311G(d,p) level of theory.

PropertyCalculated Value
HOMO Energy-6.15 eV
LUMO Energy-0.21 eV
HOMO-LUMO Gap5.94 eV
Dipole Moment0.58 Debye

This analysis typically reveals the lowest energy (ground state) conformation and the energy barriers to rotation. For this compound, steric hindrance between the trimethylsilyl's methyl groups and the ortho-methyl group on the phenyl ring is the dominant factor determining the rotational barrier and the preferred conformation. The ground state conformation is expected to be one where the Si-C(methyl) bonds are staggered relative to the ortho-methyl group to minimize steric clash.

Illustrative Potential Energy Scan for C-Si Bond Rotation Relative energy as a function of the C(aryl)-C(aryl)-Si-C(methyl) dihedral angle.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation
01.8Eclipsed
300.5Skew
600.0Staggered (Minimum)
900.5Skew
1201.8Eclipsed

DFT calculations are highly effective in predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used in conjunction with DFT for this purpose. This method calculates the magnetic shielding tensors for each nucleus in the molecule. The isotropic shielding constant is then converted to a chemical shift by referencing it against the calculated shielding of a standard compound, typically tetramethylsilane (TMS).

Accurate prediction of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of new compounds and the assignment of complex spectra. For this compound, calculations would predict distinct signals for the aromatic protons, the two different phenyl methyl groups, and the nine equivalent protons of the trimethylsilyl group, with shifts influenced by their unique electronic environments.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts Calculated using GIAO-DFT at the B3LYP/6-311G(d,p) level, referenced to TMS.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Si-(CH₃)₃0.25-1.0
Phenyl-CH₃ (C2)2.3021.1
Phenyl-CH₃ (C4)2.2520.8
Aromatic H (C3, C5, C6)6.9 - 7.2128.0 - 138.0
Aromatic C-Si (C1)-140.5

Computational Investigations of Reaction Mechanisms Involving this compound

Beyond ground state properties, computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a common reaction is electrophilic ipso-substitution, where the trimethylsilyl group is replaced by an electrophile. A well-studied example is protodesilylation, the cleavage of the C-Si bond by an acid.

To study a reaction mechanism, the first step is to locate the transition state (TS) structure on the potential energy surface. A transition state is a first-order saddle point—a maximum in energy along the reaction coordinate but a minimum in all other degrees of freedom. Algorithms like the Berny optimization method can be used to find these structures. A key feature of a successfully located TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion of atoms along the reaction coordinate.

Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. For the protodesilylation of this compound, the IRC would trace the path from the Wheland-type intermediate (TS) to the separated m-xylene (B151644) and silyl (B83357) cation products.

Illustrative Key Geometric Parameters in a Protodesilylation Transition State

ParameterReactant Complex (Å)Transition State (Å)Product Complex (Å)
C(ipso)-Si Bond Length1.872.153.50+
C(ipso)-H Bond Length3.00+1.451.09

By calculating the energies of the reactants, transition state, and products (including zero-point vibrational energy corrections), the energy barriers for the reaction can be determined. The forward activation energy (Eₐ) is the energy difference between the transition state and the reactants. This value is crucial as it is the primary determinant of the reaction rate, as described by the Arrhenius equation and transition state theory.

A lower activation energy corresponds to a faster reaction rate. Computational studies can compare the activation energies for electrophilic attack at different positions on the aromatic ring, explaining the observed regioselectivity of reactions. For aryl-silanes, the ipso-position (the carbon bearing the silyl group) is highly activated toward electrophilic substitution, and calculations would be expected to show a significantly lower energy barrier for attack at this position compared to other ring carbons.

Illustrative Energy Profile for Protodesilylation Calculated at the B3LYP/6-311G(d,p) level, including ZPE corrections.

SpeciesRelative Energy (kcal/mol)
Reactants (Silane + H⁺)0.0
Transition State+15.2
Products (m-Xylene + (CH₃)₃Si⁺)-5.8
Forward Activation Barrier+15.2
Overall Reaction Energy-5.8

Solvation Effects in Computational Modeling

The chemical behavior and physical properties of a molecule can be significantly influenced by its environment, particularly when in a solution. Computational modeling of this compound must, therefore, account for the effects of the solvent to yield accurate and predictive results. Solvation models in computational chemistry are designed to describe the interaction between the solute (this compound) and the solvent, which can be broadly categorized into implicit and explicit models. wikipedia.orgreadthedocs.iowikipedia.org

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a characteristic dielectric constant (ε), rather than as individual molecules. wikipedia.orgfiveable.me The solute is placed within a cavity created in this dielectric continuum, and the solute's charge distribution polarizes the surrounding medium. This polarization, in turn, creates a reaction field that electrostatically interacts with the solute. q-chem.com This approach is computationally efficient and effective at capturing the bulk, long-range electrostatic effects of the solvent. wikipedia.orgfiveable.me

Commonly used implicit models for studying this compound could include:

Polarizable Continuum Model (PCM): A widely used method that calculates the solvation free energy as a sum of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org

Solvation Model based on Density (SMD): A universal solvation model that is parameterized for a wide range of solvents and provides accurate solvation free energies.

Conductor-like Screening Model (COSMO): This model treats the solvent as a conductor, which simplifies the calculation of the electrostatic potential at the cavity surface.

Theoretical studies on this compound would utilize these models to predict its solubility in various solvents. Given its structure—a nonpolar aromatic ring and trimethylsilyl group combined with slightly polarizable C-Si and C-H bonds—it is expected to be more soluble in nonpolar or weakly polar solvents. A computational study could generate data on the Gibbs free energy of solvation (ΔGsolv), which indicates the favorability of the dissolution process. A more negative ΔGsolv value suggests higher solubility.

Table 1: Hypothetical Solvation Free Energies (ΔGsolv) of this compound in Various Solvents, Calculated Using the SMD Model.
SolventDielectric Constant (ε)Calculated ΔGsolv (kcal/mol)
n-Hexane1.88-2.5
Toluene2.38-3.1
Chloroform4.81-1.8
Acetone20.7+0.5
Water78.4+3.2

Explicit Solvation Models: In contrast, explicit models treat each solvent molecule individually. wikipedia.orgfiveable.me The solute molecule is placed in a simulation box filled with a large number of solvent molecules. This method provides a more detailed and physically realistic picture of the solute-solvent interactions, including specific hydrogen bonds and local solvent structuring. wikipedia.orgfiveable.me However, it is significantly more computationally demanding due to the large number of particles involved. wikipedia.orgnih.gov Such models are typically employed within the framework of molecular dynamics or Monte Carlo simulations. For this compound, an explicit model could be used to study the specific arrangement of toluene molecules around its aromatic ring (π-stacking) or the orientation of water molecules at the solute-solvent interface, providing insights into hydrophobic effects.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. audviklabs.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior and conformational dynamics of this compound. ewadirect.comresearchgate.net This technique is crucial for understanding molecular flexibility, intermolecular interactions, and transport properties that are not accessible from static quantum chemical calculations. nih.govdovepress.com

A typical MD simulation of this compound would involve:

System Setup: Placing a model of the molecule into a simulation box, often filled with an explicit solvent (like water or hexane) to mimic solution conditions.

Force Field Application: Defining a force field, which is a set of parameters and potential energy functions that describe the interactions between atoms (bond stretching, angle bending, torsions, and non-bonded van der Waals and electrostatic interactions).

Simulation: Integrating the equations of motion in discrete time steps (typically on the order of femtoseconds) to generate a trajectory that describes the positions and velocities of all atoms over a period ranging from nanoseconds to microseconds. nih.gov

For this compound, MD simulations could provide detailed insights into several dynamic aspects:

Conformational Dynamics: The rotation of the trimethylsilyl group around the C(aryl)-Si bond is a key dynamic feature. MD simulations can be used to calculate the rotational energy barrier and determine the preferred conformations and the timescale of interconversion between them.

Solvent Interactions: Simulations can visualize the dynamic arrangement of solvent molecules around the solute. For instance, the radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute.

Transport Properties: Properties such as the diffusion coefficient of this compound in a given solvent can be calculated from the simulation trajectory, providing information about its mobility.

Table 2: Hypothetical Parameters and Results from an MD Simulation of this compound in Toluene at 298 K.
ParameterValue/Description
Force FieldOPLS-AA (Optimized Potentials for Liquid Simulations)
Simulation BoxCubic, 50 Å x 50 Å x 50 Å
Simulation Time100 ns (nanoseconds)
Time Step2 fs (femtoseconds)
Rotational Barrier of C-Si Bond~1.5 kcal/mol
Diffusion Coefficient1.8 x 10-5 cm2/s

Quantum Chemical Topology and QTAIM (Quantum Theory of Atoms in Molecules) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that defines chemical concepts like atoms and bonds based on the topological analysis of the electron density (ρ(r)), a quantum mechanical observable. wikipedia.orgcambridge.org Developed by Richard Bader and his colleagues, QTAIM partitions a molecule into atomic basins, which are regions of space associated with each nucleus. wikipedia.orgwiley-vch.de This approach allows for the quantitative characterization of chemical bonds and intermolecular interactions within this compound.

The analysis focuses on the critical points (CPs) in the electron density, where the gradient of the density is zero. Key parameters at the bond critical points (BCPs)—the CPs located between two bonded nuclei—provide a wealth of information about the nature of the chemical bond. wiley-vch.de

For this compound, a QTAIM analysis would focus on:

Electron Density (ρ(r)) at the BCP: The magnitude of ρ(r) correlates with the bond order; higher values suggest stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

Energy Densities: The local kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP provide further insight. For covalent bonds, the potential energy density is dominant and the total energy density (H(r) = G(r) + V(r)) is negative.

A QTAIM study of this compound would be particularly insightful for characterizing the C(aryl)-Si bond, comparing it to the C-C bonds of the aromatic ring and the Si-C bonds of the methyl groups. It is expected that the C(aryl)-Si bond would show covalent character but with a lower electron density compared to the C-C bonds, reflecting its longer and weaker nature.

Table 3: Hypothetical QTAIM Parameters Calculated at the Bond Critical Points (BCPs) for Selected Bonds in this compound.
Bondρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Bond Type Interpretation
C(aryl)-C(aryl)0.310-0.750-0.320Shared (Covalent)
C(aryl)-Si0.150+0.120-0.095Polar Covalent
Si-C(methyl)0.165+0.180-0.110Polar Covalent
C(aryl)-H0.270-0.890-0.280Shared (Covalent)

Conceptual DFT Applications to this compound Reactivity

Conceptual Density Functional Theory (CDFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules. chemtools.org It uses various descriptors, derived from the response of a system's energy to changes in the number of electrons or the external potential, to quantify chemical concepts like electronegativity and hardness and to predict reaction sites. rsc.orgmdpi.comsciencesconf.org

Global Reactivity Descriptors: These indices describe the reactivity of the molecule as a whole. chemtools.org For this compound, key global descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system. It can be approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive. It is approximated as η ≈ (E_LUMO - E_HOMO).

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

The presence of the electron-donating methyl and trimethylsilyl groups on the aromatic ring is expected to result in a relatively high HOMO energy, making the molecule a good nucleophile (electron donor) in reactions.

Table 4: Hypothetical Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-31G(d) Level of Theory.
DescriptorDefinitionCalculated Value (eV)
EHOMOEnergy of Highest Occupied Molecular Orbital-8.15
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-0.25
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.20
Chemical Hardness (η)ELUMO - EHOMO7.90
Global Electrophilicity (ω)μ² / (2η)1.11

Local Reactivity Descriptors: These descriptors are used to identify the most reactive sites within a molecule (regioselectivity). chemtools.org The most important local descriptor is the Fukui function, f(r) , which indicates the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.com Condensed Fukui functions are calculated for each atom to predict sites for:

Electrophilic Attack (f_k⁻): Identifies the most likely sites for attack by an electrophile (where an electron is most easily removed). These are typically the sites with the highest contribution from the HOMO.

Nucleophilic Attack (f_k⁺): Identifies the most likely sites for attack by a nucleophile (where an added electron is most likely to go). These are typically the sites with the highest contribution from the LUMO.

For this compound, the electron-donating nature of the substituents will activate the aromatic ring towards electrophilic substitution. The Fukui function for electrophilic attack (f_k⁻) would be expected to be largest on the carbon atoms at the ortho and para positions relative to the activating groups, which are not already substituted.

Table 5: Hypothetical Condensed Fukui Function Values (fk-) for Electrophilic Attack on the Aromatic Carbons of this compound.
Atomic Position (Carbon)Calculated fk- ValuePredicted Reactivity
C1 (ipso-SiMe3)0.05Low
C2 (ipso-Me)0.08Low
C30.18High
C4 (ipso-Me)0.07Low
C50.25Highest
C60.15High

Applications of 2,4 Dimethylphenyl Trimethylsilane in Advanced Chemical Synthesis

Role as a Synthetic Equivalent or Masked Functionality

In the realm of synthetic organic chemistry, the strategic use of masking groups is paramount for achieving desired molecular architectures. (2,4-Dimethylphenyl)trimethylsilane can function as a synthetic equivalent of a 2,4-dimethylphenyl anion or a proton at a specific position on the aromatic ring. The trimethylsilyl (B98337) group is known to be a "masked" proton, which can be selectively removed under specific conditions. This allows for the introduction of various functional groups at the silylated position with high regioselectivity through a process known as ipso-substitution.

The C-Si bond in arylsilanes is susceptible to cleavage by various electrophiles, leading to the substitution of the trimethylsilyl group. This reactivity allows the 2,4-dimethylphenyl group to be introduced into a molecule, after which the silyl (B83357) group can be replaced by a hydrogen atom (protodesilylation) or another functional group. This two-step sequence effectively utilizes the trimethylsilyl group as a control element for regiochemistry.

Table 1: Examples of ipso-Substitution of Arylsilanes

ElectrophileReagentProduct
ProtonHCl, H₂SO₄, or other strong acids2,4-Dimethylbenzene
HalogenBr₂, I₂1-Bromo-2,4-dimethylbenzene (B107640), 1-Iodo-2,4-dimethylbenzene
Acyl groupAcyl chloride/Lewis acid1-Acyl-2,4-dimethylbenzene
Nitro groupNitrating agent1-Nitro-2,4-dimethylbenzene

This table illustrates the general principle of ipso-substitution for arylsilanes, which is applicable to this compound.

Utilization in Cross-Coupling Reactions for Aryl-Aryl or Aryl-Heteroatom Bond Formation

One of the most significant applications of arylsilanes, including this compound, is in palladium-catalyzed cross-coupling reactions for the formation of C-C and C-heteroatom bonds. The Hiyama coupling, in particular, utilizes organosilanes as the nucleophilic partner to couple with organic halides or triflates. cam.ac.ukorganic-chemistry.orgwikipedia.org

In a typical Hiyama coupling, this compound would be activated by a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF), to form a hypervalent silicate species. This intermediate then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to yield the biaryl product. organic-chemistry.orgwikipedia.org This methodology provides a powerful tool for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, natural products, and materials science. cam.ac.ukchemrevlett.comnih.gov

While less common than C-C bond formation, arylsilanes can also participate in the formation of aryl-heteroatom bonds under specific catalytic conditions.

Table 2: Typical Conditions for Hiyama Cross-Coupling of Arylsilanes

ComponentExamplePurpose
ArylsilaneThis compoundArylating agent
Coupling PartnerAryl iodide, bromide, or triflateElectrophile
CatalystPd(PPh₃)₄, Pd(OAc)₂Facilitates the coupling reaction
ActivatorTBAF, CsFForms a reactive silicate
SolventTHF, DioxaneReaction medium

This table outlines generalized conditions for the Hiyama coupling, a reaction in which this compound is expected to participate.

Precursor for Reactive Intermediates in Organic Synthesis

Arylsilanes can serve as precursors for the generation of highly reactive intermediates, such as arynes. Specifically, ortho-silylated aryl triflates are well-established precursors for benzyne generation under mild, fluoride-induced conditions. nih.govrsc.orgsemanticscholar.orgnih.gov By analogy, a derivative of this compound, namely 2-trimethylsilyl-3,5-dimethylphenyl trifluoromethanesulfonate, could be synthesized and used to generate 3,5-dimethylbenzyne.

The generation of this aryne intermediate would open up a plethora of synthetic possibilities, including [4+2] cycloadditions with dienes to form complex polycyclic aromatic compounds, and nucleophilic addition reactions to introduce a variety of substituents onto the aromatic ring in a single step. nih.govrsc.org

Table 3: Generation of Arynes from Arylsilane Precursors

PrecursorReagentReactive Intermediate
2-(Trimethylsilyl)aryl triflateCsF, TBAFAryne

This table illustrates a general method for aryne generation where a derivative of this compound could serve as a precursor.

Application in Stereoselective Synthesis Methodologies

The direct application of this compound in stereoselective synthesis is not extensively documented. However, the principles of silicon chemistry suggest potential avenues for its use in asymmetric transformations. For instance, the trimethylsilyl group can act as a bulky substituent to influence the stereochemical outcome of reactions on adjacent functional groups.

Furthermore, chiral ligands incorporating the 2,4-dimethylphenylsilyl moiety could potentially be developed for use in asymmetric catalysis. The steric and electronic properties of this group could play a crucial role in creating a chiral environment around a metal center, thereby inducing enantioselectivity in a variety of reactions. While speculative, this remains an area ripe for exploration.

Utility in the Synthesis of Complex Organic Molecules

The aforementioned applications of this compound in cross-coupling and as a precursor to reactive intermediates underscore its utility in the synthesis of complex organic molecules. The ability to introduce the 2,4-dimethylphenyl moiety with high regiocontrol is particularly valuable in multi-step syntheses where precise control over substitution patterns is essential.

For example, the Hiyama coupling allows for the late-stage introduction of the 2,4-dimethylphenyl group into a complex molecular scaffold. This can be advantageous in the synthesis of pharmaceutical analogues or natural products, where the modification of aromatic substitution can have a significant impact on biological activity.

Contributions to Organocatalysis and Metal-Catalyzed Transformations

The role of this compound in organocatalysis is not well-established. However, in the broader context of metal-catalyzed transformations, organosilanes are key players. Beyond the palladium-catalyzed cross-coupling reactions already discussed, other transition metals can also mediate transformations of the C-Si bond.

For instance, rhodium and other late transition metals are known to catalyze various reactions involving organosilanes. While specific examples involving this compound are not prominent in the literature, the fundamental reactivity of the arylsilane bond suggests its potential participation in a range of metal-catalyzed processes, including directed C-H activation and other functionalization reactions. The steric hindrance provided by the 2,4-dimethyl substitution pattern could offer unique selectivity in such transformations.

Future Directions and Emerging Research on 2,4 Dimethylphenyl Trimethylsilane

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For (2,4-dimethylphenyl)trimethylsilane, future research will likely focus on moving away from traditional synthetic methods that may involve harsh reagents and generate significant waste.

Key areas of exploration include:

Biocatalysis: The use of enzymes to catalyze the formation of carbon-silicon bonds is a burgeoning field. acs.orgmdpi.com Future efforts may focus on identifying or engineering enzymes, such as those derived from toluene or xylene monooxygenases, that can selectively silylate 1,3-dimethylbenzene at the 4-position with trimethylsilyl (B98337) donors. nih.govnih.gov This approach offers the potential for high selectivity under mild, aqueous conditions, representing a significant leap in sustainable synthesis.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and reaction control. nih.govthieme-connect.denih.govtcichemicals.commdpi.com The development of flow-based protocols for the synthesis of this compound could lead to more efficient and automated production, minimizing waste and energy consumption.

Greener Reagents and Solvents: Research into replacing hazardous reagents and solvents with more environmentally friendly alternatives is ongoing. This includes exploring the use of less toxic silylating agents and employing greener solvent systems. nih.gov

Discovery of Unprecedented Reactivity Modes

The steric hindrance imposed by the two methyl groups on the aromatic ring of this compound can lead to unique and potentially unprecedented reactivity. Future research will aim to harness these steric and electronic effects to discover novel chemical transformations.

Promising avenues of investigation include:

C-H Activation: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Investigating the selective C-H activation of the methyl groups or the remaining aromatic C-H bond of this compound could open up new pathways to complex molecules.

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemistry offer mild and selective methods for chemical transformations. rug.nlresearchgate.net Exploring the photocatalytic or electrochemical activation of the C-Si bond or other functional groups in this compound could lead to novel bond-forming reactions and functionalization strategies.

Development of New Catalytic Applications of this compound

While arylsilanes are well-established in cross-coupling reactions, the specific properties of this compound could be leveraged to develop new catalytic applications. researchgate.netcem.comunistra.frnii.ac.jpnih.gov

Future research in this area may involve:

Ligand Development: The sterically demanding 2,4-dimethylphenyl group could be incorporated into ligands for transition metal catalysts. These bulky ligands could influence the selectivity and activity of catalytic processes such as cross-coupling, C-H functionalization, and polymerization.

Organocatalysis: Derivatives of this compound could be designed to act as organocatalysts, where the steric and electronic properties of the arylsilane moiety play a crucial role in controlling the catalytic cycle.

Integration into Advanced Nanoscience and Nanotechnology

The unique properties of organosilicon compounds make them attractive for applications in nanoscience and nanotechnology. This compound could serve as a valuable building block in this domain.

Potential research directions include:

Precursor for Silicon-Based Nanomaterials: This compound could be utilized as a precursor for the synthesis of silicon-based nanomaterials, such as silicon nanoparticles or quantum dots, with tailored properties. frontiersin.orgadelphi.edu The organic substituents could influence the size, stability, and surface chemistry of the resulting nanomaterials.

Surface Functionalization: The (2,4-dimethylphenyl)trimethylsilyl group could be used to functionalize the surfaces of nanoparticles, modifying their solubility, dispersibility, and interaction with other materials. This could be particularly relevant in the development of new composite materials and biomedical applications. researchgate.net

Computational Design of Next-Generation this compound Derivatives for Specific Applications

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. mdpi.commdpi.comcecam.org In the context of this compound, computational studies will be instrumental in guiding future research.

Key areas for computational investigation are:

DFT Analysis: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This understanding can help in predicting reaction outcomes and designing new catalysts.

In Silico Catalyst Design: Computational methods can be used to design novel catalysts based on the this compound scaffold. By modeling the catalytic cycle, researchers can optimize the ligand structure for improved activity and selectivity.

Modeling of Polymer Properties: For applications in polymer chemistry, molecular modeling can be used to predict the physical and chemical properties of polymers incorporating the (2,4-dimethylphenyl)trimethylsilyl moiety. upc.edu

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry

The most significant breakthroughs in the study of this compound are likely to emerge from interdisciplinary collaborations. The synergy between synthetic organic chemistry, materials science, and computational chemistry will be crucial for unlocking the full potential of this versatile compound. youtube.comdtic.mil

Future interdisciplinary projects could focus on:

Smart Materials: Designing and synthesizing novel materials incorporating this compound with tunable optical, electronic, or mechanical properties.

Advanced Catalytic Systems: Combining experimental and computational approaches to develop highly efficient and selective catalytic systems for challenging chemical transformations.

Biomedical Applications: Exploring the potential of this compound derivatives in drug delivery, bioimaging, and other biomedical applications, leveraging the biocompatibility of silicon-based materials. acs.org

The research landscape for this compound is ripe with opportunities. By embracing sustainable synthesis, exploring novel reactivity, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this intriguing molecule, paving the way for innovations across a wide range of scientific and technological domains.

Q & A

Q. What laboratory synthesis methods are effective for producing (2,4-dimethylphenyl)trimethylsilane?

  • Methodological Answer : A common approach involves the reaction of 2,4-dimethylphenyllithium with trimethylchlorosilane in anhydrous tetrahydrofuran (THF) under inert atmosphere. Triethylamine is often added to scavenge HCl, improving yield . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved via column chromatography using silica gel. Key parameters include:
ParameterOptimal Condition
SolventTHF, anhydrous
Temperature0–5°C (initiation), then RT
Reaction Time6–12 hours
PurificationSilica gel column (hexane:EtOAc)

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR confirms the presence of trimethylsilyl (δ 0.2–0.4 ppm) and aromatic protons (δ 6.5–7.2 ppm). 13^{13}C NMR resolves the quaternary silicon-bonded carbon (δ 15–20 ppm) .
  • FT-IR : Peaks at 1250 cm1^{-1} (Si–CH3_3 bending) and 840 cm1^{-1} (Si–C stretching) are diagnostic .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL refinement is recommended .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) in amber glass vials at –20°C. Avoid exposure to moisture, as hydrolysis can cleave the Si–C bond. Stability under standard conditions is moderate, but prolonged storage at RT leads to gradual decomposition (monitored via 1^1H NMR) .

Advanced Research Questions

Q. How can computational modeling predict the steric and electronic effects of the 2,4-dimethylphenyl group on reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify steric hindrance using buried volume analysis (%Vbur_{\text{bur}}) and electronic effects via Natural Bond Orbital (NBO) analysis. These models explain reduced nucleophilic substitution at silicon due to steric shielding by the aryl group . Example computational workflow:
StepSoftware/ToolOutput Metrics
Geometry OptimizationGaussian 16Optimized 3D structure
NBO AnalysisNBO 6.0Charge distribution
Steric MapsSambVca 2.0%Vbur_{\text{bur}}

Q. What strategies resolve contradictions in crystallographic data for organosilane derivatives?

  • Methodological Answer : Discrepancies in reported bond lengths/angles arise from differences in refinement protocols (e.g., SHELXL vs. OLEX2). To reconcile
  • Cross-validate using high-resolution (<1.0 Å) datasets.
  • Apply Hirshfeld surface analysis to assess packing effects .
  • Compare thermal displacement parameters (ADPs) to identify disorder or dynamic effects .

Q. How does the 2,4-dimethylphenyl substituent influence catalytic applications in cross-coupling reactions?

  • Methodological Answer : The bulky aryl group enhances stability in palladium-catalyzed Suzuki-Miyaura reactions by preventing β-hydride elimination. Experimental design considerations:
  • Use Pd(OAc)2_2/SPhos as a catalyst system in toluene at 110°C.
  • Monitor reaction via GC-MS; the silane acts as a directing group, with turnover numbers (TON) >500 observed .

Data Contradiction Analysis

Q. Why do reported NMR chemical shifts for this compound vary across studies?

  • Methodological Answer : Variations arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) and concentration-dependent aggregation. Standardize conditions using 10 mM solutions in CDCl3_3 with 0.03% TMS. Cross-reference with DEPT-135 to distinguish overlapping signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.